Dosulepin (INN, BAN) formerly known as dothiepin (USAN), is a tricyclic antidepressant with anxiolytic properties that is used in several European and South Asian countries, as well as Australia, South Africa, and New Zealand. It is not FDA-approved due to low therpeutic index and significant toxicity in overdose. Dosulepin inhibits the reuptake of biogenic amines, increasing available neurotransmitter levels at the synaptic cleft. The use of dosulepsin is only recommended in patients who are intolerant or unresponsive to alternative antidepressant therapies. Dosulepsin is a thio derivative of [DB00321] with a similar efficacy to that of [DB00321], and also exhibits anticholinergic, antihistamine and central sedative properties. Its hydrochloride form is a common active ingredient in different drug formulations.
A tricyclic antidepressant with some tranquilizing action.
Dothiepin
CAS No.: 25627-38-7
Cat. No.: VC1816070
Molecular Formula: C19H21NS
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25627-38-7 |
|---|---|
| Molecular Formula | C19H21NS |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | (3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
| Standard InChI | InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- |
| Standard InChI Key | PHTUQLWOUWZIMZ-BOPFTXTBSA-N |
| Isomeric SMILES | CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 |
| SMILES | CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
| Boiling Point | 339.8- 341.6 171-172 °C |
| Melting Point | 131- 134.6 55-57 °C MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ |
Introduction
Chemical Properties and Structure
Dothiepin is classified as a dibenzothiepine compound with the molecular formula C₁₉H₂₁NS and a molecular weight of 295.44. The compound features a tricyclic structure similar to amitriptyline but contains a sulfur atom in its central ring. Physically, dothiepin appears as an off-white to light yellow substance that can range from a thick oil to a low-melting solid .
Physical and Chemical Characteristics
Dothiepin exhibits specific physical and chemical properties that define its pharmaceutical profile. The compound has a melting point of 55-57°C and a boiling point of 171-172°C at 0.05 mmHg pressure . It demonstrates slight solubility in chloroform and methanol, making these solvents important in its isolation and purification. The predicted pKa value is 9.35±0.28, indicating its basic nature .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁NS |
| Molecular Weight | 295.44 |
| Melting Point | 55-57°C |
| Boiling Point | 171-172°C (at 0.05 mmHg) |
| Physical Form | Thick oil to low-melting solid |
| Color | Off-white to light yellow |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 9.35±0.28 (predicted) |
| ATC Code | N06AA16 |
Historical Development
The history of dothiepin dates back to the 1960s when it was first described by the Czech company Sdruzeni Podniku pro Zdravotnickon Vyrobu (SPOFA) in 1962 . This development occurred during a period of significant advancement in psychopharmacology when researchers were actively seeking new compounds to treat depression and related psychiatric disorders. Although well-established in European markets for decades, dothiepin's clinical application in the United States has been more limited, despite research demonstrating its efficacy in comparison to other tricyclic antidepressants .
Pharmacology and Mechanism of Action
Dothiepin's therapeutic effects are primarily attributed to its ability to inhibit the reuptake of neurotransmitters at nerve endings, thereby enhancing neurotransmission.
Neurotransmitter Effects
The antidepressant activity of dothiepin is mediated through a dual mechanism: facilitation of noradrenergic neurotransmission by inhibiting norepinephrine uptake at nerve synapses, and enhancement of serotonergic neurotransmission . This dual-action approach to neurotransmitter modulation provides the basis for its therapeutic efficacy in treating depression and anxiety symptoms .
Comparison with Related Compounds
Synthesis and Production
The synthetic pathway for dothiepin production involves several chemical transformations to create the characteristic dibenzothiepine structure.
Traditional Synthesis Method
According to patent literature, the traditional synthesis begins with S-benzylthiosalicylic acid, which is treated with polyphosphoric acid to form a cyclic ketone intermediate . This intermediate is subsequently reacted with 3-dimethylaminopropyl magnesium chloride to produce an alcohol, which is then dehydrated with sulfuric acid to yield the final dothiepin compound .
Advanced Manufacturing Processes
More recent advancements in synthesis methodology have focused on improving the efficiency and purity of dothiepin production. One such process involves the preparation of dibenzo[b,e]thiepin-11-(6H)-one, a key intermediate in dothiepin synthesis . This process utilizes ferric chloride (FeCl₃) as a catalyst for the cyclization of acid chloride intermediates, resulting in high chemical purity of the final product .
Clinical Applications
Dothiepin has demonstrated efficacy across various clinical applications, with its primary indication being the treatment of depression.
Depression Treatment
Multiple clinical studies have established dothiepin as an effective treatment for depression. In a 10-week, multicenter, randomized, double-blind, placebo-controlled study conducted in the United States involving 579 outpatients with major depression, dothiepin administered as a 150-mg nightly dose demonstrated significant improvements in depressive symptoms compared to placebo . The compound's efficacy extends to both inpatients and outpatients with depressive symptoms of varying severity and coexisting anxiety .
Pain Management and Rheumatoid Arthritis
Beyond its antidepressant properties, dothiepin has shown efficacy in pain management, particularly in conditions with a psychological component. A double-blind, placebo-controlled study of female outpatients with rheumatoid arthritis who also had depression and/or anxiety found that dothiepin (in doses up to 150 mg daily) effectively relieved pain, reduced disability, and shortened the duration of early morning stiffness .
The study demonstrated that pain was significantly reduced by week 4 of treatment and remained so at week 12. Importantly, this analgesic effect appeared to be independent of the compound's antidepressant effect, suggesting a direct pain-modulating mechanism . This dual action makes dothiepin particularly valuable in treating conditions where pain and depression coexist.
Dosage and Administration
Research into optimal dosing strategies has provided insights into effective administration protocols for dothiepin.
Once-Daily Dosing
A clinical study evaluating a single daily dose of 75 mg dothiepin hydrochloride found this regimen to be well-tolerated and efficacious in the treatment of 105 depressed patients in general practice . Compared to a three-times-daily regimen, the once-daily dose appeared to provide greater benefit for symptomatic insomnia during the early treatment period .
This finding is supported by metabolism studies using [14C]-labeled dothiepin, which allowed researchers to calculate the daily variations in blood levels after once-daily versus thrice-daily dosing regimens . The pharmacokinetic profile of dothiepin supports the once-daily administration approach, which may enhance patient compliance compared to multiple daily doses.
Pharmacokinetics
The pharmacokinetic profile of dothiepin explains its efficacy and supports its dosing regimens.
Absorption and Metabolism
Dothiepin is readily absorbed from the gastrointestinal tract and undergoes extensive demethylation during first-pass metabolism . The metabolic pathways include hydroxylation, N-oxidation, and S-oxidation steps, resulting in various metabolites with potential pharmacological activity .
Elimination
Studies have demonstrated considerable interindividual variability in the elimination half-life of dothiepin, with values ranging from 14 to 24 hours . This relatively long half-life supports the once-daily dosing regimen that has proven effective in clinical practice.
| Adverse Effect | Relative Frequency | Comparison to Amitriptyline |
|---|---|---|
| Dry mouth | Most common | Less frequent |
| Sedation | Common | Similar |
| Postural hypotension | Common | Similar |
| Weight gain | Moderate | Less frequent |
| Increased appetite | Moderate | Less frequent |
| Drowsiness | Moderate | Less frequent |
| Sexual dysfunction | Less common | Similar |
| Cardiotoxicity | Rare at therapeutic doses | Less frequent |
Contraindications and Drug Interactions
As with all pharmacological agents, dothiepin has specific contraindications and potential drug interactions that must be considered in clinical practice.
Contraindications
Dothiepin is contraindicated in patients with prior hypersensitivity to the compound, as well as in those with acute porphyria, hepatic impairment, or cardiovascular disease . These contraindications reflect the potential risks associated with the pharmacological properties of dothiepin and related tricyclic antidepressants.
Drug Interactions
Several significant drug interactions have been identified for dothiepin:
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Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can result in hyperpyretic crises, severe convulsions, and potentially fatal outcomes .
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Drugs Affecting Plasma Concentration: Oral contraceptives, calcium channel blockers, cimetidine, phenothiazines, and selective serotonin reuptake inhibitors (SSRIs) can increase plasma concentrations of dothiepin .
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Drugs Decreasing Plasma Concentration: Rifampicin and anticoagulants may decrease plasma concentrations of dothiepin .
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Additive Effects: Sedatives, hypotensive agents, and drugs that prolong the QT interval may have increased effects when administered concurrently with dothiepin .
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